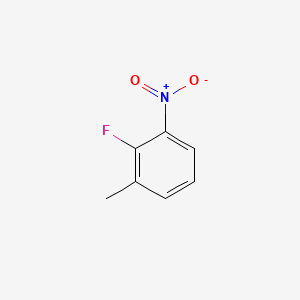

2-Fluoro-3-nitrotoluene

描述

Contextualization of Fluorinated Nitroaromatic Compounds in Modern Chemical Synthesis

Fluorinated nitroaromatic compounds represent a pivotal class of molecules in modern chemical synthesis, largely due to the unique properties imparted by the fluorine atom and the nitro group. The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov In medicinal chemistry, for instance, fluorine substitution is a widely used strategy to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. nih.govrsc.org The high electronegativity and small size of the fluorine atom can lead to more stable and lipophilic compounds. nih.gov

Nitroaromatic compounds, on the other hand, are versatile precursors in organic synthesis. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functional groups and molecular scaffolds. The combination of these two functionalities in fluorinated nitroaromatic compounds makes them highly valuable building blocks for creating complex molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.cominnospk.com

Significance and Research Rationale for 2-Fluoro-3-nitrotoluene

This compound (CAS No: 437-86-5) is a specific fluorinated nitroaromatic compound that has garnered attention in chemical research. chemimpex.combiosynth.com Its significance lies in its role as a key intermediate for the synthesis of more complex organic molecules. chemimpex.com The strategic placement of the fluoro, nitro, and methyl groups on the toluene (B28343) backbone offers a unique combination of reactivity and stability, making it a valuable tool for synthetic chemists. chemimpex.com

The research rationale for this compound is primarily driven by its application in the development of new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com It serves as a precursor in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory and analgesic agents. chemimpex.com In the agrochemical industry, it is used in the formulation of herbicides and pesticides, contributing to improved crop protection. chemimpex.cominnospk.com Beyond these primary applications, this compound is also utilized in the production of dyes and pigments, showcasing its versatility as a chemical intermediate. chemimpex.com The compound's utility in constructing elaborate molecular architectures makes it a subject of ongoing interest in both academic and industrial research settings. chemimpex.com

Overview of Key Research Domains and Methodological Approaches for this compound

The research involving this compound spans several key domains, including pharmaceutical development, agrochemical production, and material science. chemimpex.com In these fields, it is primarily employed as a building block for synthesizing target molecules with specific functionalities. chemimpex.com Environmental studies also investigate its behavior and degradation to assess potential pollution and develop remediation strategies. chemimpex.comchemimpex.com

Methodologically, the synthesis of this compound itself is a subject of research, with methods being developed to ensure high yield and suitability for large-scale production. wipo.int One such process starts from o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol (B87177), followed by chlorination to yield 2-chloro-3-nitrotoluene, and finally a fluorination reaction to produce this compound. wipo.int

Once synthesized, this compound is utilized in various chemical reactions. A notable example is its oxidation to produce 2-fluoro-3-nitrobenzoic acid, another important intermediate. chemicalbook.com This reaction can be carried out using an oxidizing agent like sodium dichromate. chemicalbook.com The crystalline form of this compound has also been a subject of study, with characterization techniques such as Differential Scanning Calorimetry (DSC) and X-ray powder diffraction being employed to understand its solid-state properties. google.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 437-86-5 | chemimpex.combiosynth.comscbt.com |

| Molecular Formula | C7H6FNO2 | chemimpex.combiosynth.comscbt.com |

| Molecular Weight | 155.13 g/mol | chemimpex.combiosynth.comscbt.com |

| Appearance | Clear pale yellow liquid | chemimpex.comchemimpex.com |

| Melting Point | 19 °C | chemimpex.combiosynth.com |

| Boiling Point | 111 °C at 12 mmHg | chemimpex.comchemimpex.com |

| Density | 1.28 g/cm³ | chemimpex.combiosynth.com |

| Refractive Index | n20/D 1.53 | chemimpex.comchemimpex.com |

Synthesis of 2-Fluoro-3-nitrobenzoic acid from this compound

| Step | Reagents and Conditions | Yield | Source(s) |

| Oxidation | This compound, sodium dichromate, isopropanol, water, 25 °C, 3 hours | 96% | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCNUIXYBLFJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541661 | |

| Record name | 2-Fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437-86-5 | |

| Record name | 2-Fluoro-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1-methyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development for 2 Fluoro 3 Nitrotoluene

Established and Emerging Synthesis Routes for 2-Fluoro-3-nitrotoluene

The production of this compound is primarily achieved through two distinct approaches: a direct two-step nitration-separation method starting from o-fluorotoluene and more complex multi-step pathways originating from different precursors.

The most direct method for synthesizing this compound involves the electrophilic nitration of o-fluorotoluene. This reaction typically employs a mixed acid system, combining nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. The fluorine and methyl substituents on the aromatic ring direct the incoming nitro group, leading to the formation of a mixture of isomers, predominantly 2-fluoro-5-nitrotoluene (B1294961) and the desired this compound.

The process can be broken down into two main stages:

Nitration: o-Fluorotoluene is cooled, and a pre-prepared mixture of nitric acid and sulfuric acid is added dropwise while maintaining the reaction temperature between 20-35°C. The molar ratio of nitric acid to the o-fluorotoluene substrate is a critical parameter, often kept in excess to ensure complete reaction, with typical ratios ranging from 1.15 to 1.75 moles of nitric acid per mole of o-fluorotoluene.

Separation: Following the reaction, the organic layer containing the isomer mixture is separated from the spent acid. It is then washed with water and a basic solution to neutralize any remaining acid. The final and most crucial step is the separation of the this compound from its isomers, which is accomplished through high-efficiency vacuum distillation.

The table below summarizes reaction parameters from example embodiments in a patented production method.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| o-Fluorotoluene | 25 kg | 25 kg | 50 kg |

| Nitric Acid | 19.6 kg | 24 kg | 40.65 kg |

| Sulfuric Acid | 29.3 kg | 16.2 kg | 60.96 kg |

| Reaction Temperature | 20-25 °C | 30-35 °C | 20-35 °C |

| Reaction Time | 3 hours | 3 hours | 5 hours |

Alternative synthetic routes have been developed to produce this compound, often as part of a larger synthesis for more complex molecules like 2-fluoro-3-nitrobenzoic acid. One such pathway begins with the readily available and inexpensive raw material, o-methylphenol.

This multi-step process involves the following sequence of reactions:

Nitration: o-Methylphenol undergoes a selective nitration reaction to generate the key intermediate, 2-methyl-6-nitrophenol (B87177).

Chlorination: The hydroxyl group of 2-methyl-6-nitrophenol is then converted to a chlorine atom, yielding 2-chloro-3-nitrotoluene.

Fluorination: In the final step to obtain the target compound, a fluorination reaction is performed to replace the chlorine atom with fluorine, producing this compound.

This method provides a viable alternative to the direct nitration of o-fluorotoluene and is reported to be high in yield and suitable for large-scale production.

Catalytic Strategies for Regioselective Synthesis of this compound

Conventional nitration using mixed acids poses environmental challenges due to the large quantities of corrosive acid waste generated. Research has therefore focused on developing cleaner, more selective catalytic methods, particularly those using solid acid catalysts.

Solid acid catalysts, such as zeolites and mixed metal oxides, offer a heterogeneous and often reusable alternative to traditional liquid acids for aromatic nitration. Studies on the nitration of fluorotoluenes using 70% nitric acid have explored the effectiveness of various solid acid catalysts, including H-beta zeolite, MoO₃/SiO₂, and Fe/Mo/SiO₂.

However, research into the nitration of 2-fluorotoluene (B1218778) over these catalysts has shown a very strong regioselectivity for a different isomer. The directing effects of the ortho-positioned fluorine and methyl groups, combined with the shape-selectivity of the catalyst pores, overwhelmingly favor the formation of 2-fluoro-5-nitrotoluene. This highlights a current challenge in applying these specific solid acid catalysts for the targeted synthesis of this compound from this precursor.

The performance of solid acid catalysts is evaluated based on substrate conversion and selectivity towards specific products. In the case of 2-fluorotoluene nitration at 90°C, conversions of around 55% have been achieved. The catalysts demonstrated high regioselectivity, but for the para-nitrated product rather than the meta-nitrated one.

The table below details the performance of various solid acid catalysts in the nitration of 2-fluorotoluene.

| Catalyst | Conversion of 2-Fluorotoluene (%) | Selectivity for 2-Fluoro-5-nitrotoluene (%) | Selectivity for other isomers (%) |

| MoO₃/SiO₂ | 55.25 | 88.9 | 11.1 |

| H-beta | 54.9 | 84.7 | 15.3 |

| Fe/Mo/SiO₂ | 35.6 | 95.6 | 4.4 |

A significant advantage of these catalysts is their potential for reuse. Studies on the H-beta catalyst, for example, have shown that it can be recycled up to five times without a significant loss in its activity or selectivity, underscoring the environmental and economic benefits of this approach.

Process Optimization for Industrial Scalability and Efficiency

Transitioning a synthesis from the laboratory to an industrial scale requires significant process optimization. For this compound, a key development has been the establishment of a purification process based on crystallization. While the compound is often produced and purified as a liquid via distillation, this method can be complex.

A crystallization process has been developed that yields this compound as a stable crystalline solid. This method involves dissolving the crude product in a C1-C3 alcohol, such as methanol (B129727) or ethanol, and then inducing crystallization by adding water. This technique offers several advantages for industrial production:

Improved Purity: Crystallization is an effective purification method that can significantly reduce the levels of isomeric impurities.

Enhanced Handling: A stable, crystalline solid is considerably easier and safer to handle, transport, and store compared to a liquid.

High Yields: The crystallization process can achieve high recovery yields, often exceeding 90%.

The following table shows the improvement in product purity achieved through crystallization using different solvent/water ratios, starting from a crude material with 95.5% purity.

| Purification Method | Purity (A%) | 2-F, 4-NO₂ Toluene (B28343) Isomer (%) | 2-F, 5-NO₂ Toluene Isomer (%) |

| Crude FNT (Starting Material) | 95.5% | 0.13% | 3.5% |

| Purified FNT (MeOH/H₂O 1/1) | 97.4% | 0.07% | 1.8% |

| Purified FNT (MeOH/H₂O 2/1) | 97.3% | 0.07% | 1.9% |

| Purified FNT (MeOH/H₂O 1/2) | 96.7% | 0.09% | 2.4% |

This optimization of the final purification step represents a significant advance in the efficient, large-scale manufacturing of high-purity this compound.

Continuous-Flow Reactor Technology for Enhanced Production

The synthesis of nitrated aromatic compounds, including this compound, is often characterized by fast reaction times and significant heat release (exothermicity). These characteristics present considerable safety and control challenges in traditional batch reactors, where poor heat transfer and mixing can lead to localized hot spots, promoting the formation of unwanted byproducts and increasing the risk of runaway reactions. Continuous-flow reactor technology offers a robust solution to mitigate these issues, enabling enhanced production of this compound with superior safety and efficiency.

Flow chemistry systems utilize microreactors or tubular reactors with small channel dimensions, which boast a high surface-area-to-volume ratio. This intrinsic property allows for highly efficient heat exchange, enabling precise temperature control of the nitration reaction. For the nitration of o-fluorotoluene, reactants (o-fluorotoluene and the nitrating agent, typically a mixture of nitric and sulfuric acids) are continuously pumped and mixed in a micro-channel, where the reaction proceeds rapidly. The resulting product stream exits the reactor continuously.

The primary advantages of employing continuous-flow technology for this synthesis include:

Enhanced Safety: The small reactor volume (low holdup) significantly reduces the amount of hazardous material present at any given time, minimizing the risks associated with the exothermic nitration process.

Improved Heat Transfer: Rapid heat dissipation prevents the formation of hot spots, leading to better control over the reaction and reducing the formation of impurities from side reactions.

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to favor the desired product, this compound, thereby increasing yield. The rapid and efficient mixing in microreactors can accelerate the reaction, leading to higher throughput.

Scalability: Scaling up production in a continuous-flow system is typically achieved by operating the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of this compound is critical for its industrial application. Traditional synthesis involves the nitration of o-fluorotoluene, which produces a mixture of isomers, primarily this compound and 2-fluoro-5-nitrotoluene. The subsequent separation of these isomers, often accomplished by fractional distillation under reduced pressure, is a key step in obtaining a pure product.

A significant advancement in purity and yield enhancement has been the development of a crystallization process to isolate this compound. This method provides the compound as a crystalline solid, which simplifies handling and improves the purity profile. The process involves dissolving the crude this compound (obtained from any known synthesis method) in a C1-C3 alcohol, such as methanol, and then inducing crystallization by adding water as an antisolvent. This technique has been shown to produce high yields, often exceeding 90%, with a well-defined crystalline product that has a higher melting point than the liquid form, simplifying its handling.

The effectiveness of this crystallization method can be influenced by the solvent-to-water ratio, as detailed in the following table.

| Methanol to Water Volume Ratio | Resulting Yield |

|---|---|

| 1:1 | >90% |

| 2:1 | 80% |

| 1:2 | 88% |

Data derived from patent information describing crystallization processes.

Another strategy for yield optimization involves exploring alternative reaction pathways. For instance, this compound can be synthesized via a fluorination reaction of 2-chloro-3-nitrotoluene. This route avoids the co-generation of the 2-fluoro-5-nitrotoluene isomer, simplifying purification.

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound. This involves a holistic approach to the entire lifecycle of the product, from raw materials to waste streams.

Development of Environmentally Benign Reaction Systems (e.g., Solvent-Free, Water-Based)

A key focus of green chemistry is the replacement of hazardous reagents and solvents with more environmentally benign alternatives. In the context of this compound synthesis, this has led to research into alternative nitration and purification systems.

One significant development is the use of solid acid catalysts for the nitration of fluorotoluenes. These catalysts can be used with aqueous nitric acid (e.g., 70% nitric acid) instead of the traditional, highly corrosive mixed acid (concentrated H₂SO₄ and HNO₃). This approach offers several advantages:

It eliminates the need for large quantities of sulfuric acid, reducing the generation of hazardous acidic waste.

The solid catalysts can often be recovered and recycled, minimizing waste.

The work-up procedure is simplified, further reducing the environmental footprint of the process.

Furthermore, the development of a crystallization-based purification method using a mixture of water and C1-C3 alcohols (like methanol or ethanol) represents a greener alternative to purification by distillation. This process avoids the high energy consumption and potential for thermal degradation associated with distillation.

Sustainable Raw Material Sourcing and Utilization

The principle of using renewable or sustainably sourced feedstocks is a cornerstone of green chemistry. While the direct synthesis of aromatic precursors like o-fluorotoluene from biomass is still an area of active research, sustainability can be enhanced through efficient utilization of existing raw materials. One synthetic route starts from o-methylphenol, which is described as a cheap and readily available raw material, contributing to the economic sustainability of the process.

Waste Reduction and Byproduct Valorization

Minimizing waste is a primary goal of green chemistry, often summarized by the principle of "prevention is better than cure." In the synthesis of this compound, a key strategy for waste reduction is the recovery and reuse of the spent acid from the nitration step. After the reaction, the acid layer can be separated and reprocessed for use in subsequent batches, significantly reducing the volume of acidic waste that requires neutralization and disposal.

Chemical Transformations and Mechanistic Studies of 2 Fluoro 3 Nitrotoluene

Electrophilic Aromatic Substitution Reactions of 2-Fluoro-3-nitrotoluene

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. For this compound, the reaction involves an electrophile replacing a hydrogen atom on the aromatic ring. The reaction proceeds via a two-step mechanism, initiated by the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The subsequent loss of a proton restores the ring's aromaticity. The presence of both a deactivating fluoro group and a strongly deactivating nitro group makes the aromatic ring of this compound significantly less nucleophilic than benzene (B151609), thus rendering it less reactive towards electrophiles.

Regioselectivity and Directing Effects of Fluoro and Nitro Substituents

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents already present on the benzene ring. These effects are a consequence of both inductive and resonance interactions that influence the stability of the intermediate sigma complex.

The fluoro substituent is classified as a deactivating, ortho, para-director. Its high electronegativity withdraws electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic attack. However, it can donate electron density through resonance (+M effect) via its lone pairs, which stabilizes the positive charge in the sigma complex when the attack occurs at the ortho or para positions. This resonance stabilization is the reason for its ortho, para-directing nature.

The nitro substituent is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both a potent inductive effect and a resonance effect (-M effect). This significantly reduces the electron density at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

| Position | Relation to Fluoro Group (o,p-director) | Relation to Nitro Group (m-director) | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho (Directed) | Ortho (Deactivated) | Highly Unfavorable |

| C4 | Para (Directed) | Meta (Directed) | Favorable |

| C5 | Meta (Not Directed) | Meta (Directed) | Possible |

| C6 | Ortho (Directed) | Para (Deactivated) | Highly Unfavorable |

Theoretical and Experimental Studies of Reaction Kinetics

The kinetics of electrophilic aromatic substitution are highly sensitive to the electronic nature of the substituents on the aromatic ring. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. This compound contains two deactivating groups, which substantially reduces the rate of EAS reactions. The nitro group, in particular, is one of the most powerful deactivating substituents, making the aromatic ring extremely electron-poor and thus slowing the rate-determining step of the reaction—the formation of the sigma complex.

Experimental kinetic studies on heavily deactivated systems like this compound are challenging due to the harsh conditions required to induce a reaction. Theoretical studies, often employing quantum mechanical calculations, provide valuable insights into the reaction kinetics. These computational models can be used to calculate the activation energies for electrophilic attack at different positions on the ring, helping to rationalize the observed regioselectivity and predict reaction rates. Such studies confirm that the transition states leading to the formation of sigma complexes are significantly higher in energy for deactivated substrates compared to benzene, which is consistent with slower reaction kinetics.

Nucleophilic Aromatic Substitution Reactions at the Fluorine Center

While typically resistant to nucleophiles, aromatic rings can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. This is usually achieved by the presence of strong electron-withdrawing groups, such as nitro groups. The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Among the halogens, fluorine is often the best leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic, thus lowering the activation energy for this first step.

Investigation of Meisenheimer Complex Formation and Reaction Pathways

The stability of the Meisenheimer complex is crucial for the SNAr reaction to proceed. This stability is greatly enhanced when the negative charge of the complex can be delocalized onto an electron-withdrawing group through resonance. For this to occur, the electron-withdrawing group must be positioned ortho or para to the site of nucleophilic attack.

In this compound, the nitro group is in the meta position relative to the fluorine leaving group. Consequently, when a nucleophile attacks the carbon at position 1, the resulting negative charge in the Meisenheimer complex is delocalized to positions 2, 4, and 6. The nitro group at position 3 is not directly conjugated with any of these centers of negative charge. Therefore, it cannot stabilize the intermediate via its resonance effect. Stabilization is limited to the nitro group's inductive electron withdrawal. This lack of direct resonance stabilization makes the Meisenheimer complex for this compound less stable and the activation energy for its formation higher compared to isomers where the nitro group is in an ortho or para position. As a result, SNAr reactions on this substrate are significantly less facile.

Reactivity with Diverse Nucleophiles and Synthetic Utility

Despite the unfavorable meta-positioning of the nitro group, SNAr reactions at the fluorine center of this compound can be achieved, typically requiring strong nucleophiles or forcing reaction conditions. The synthetic utility of this reaction lies in the ability to introduce a variety of functional groups at the 2-position of the 3-nitrotoluene (B166867) scaffold.

A range of nucleophiles can be employed in these transformations. Common nucleophiles include alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), and amines (R₂NH). These reactions provide access to a diverse array of substituted aromatic compounds that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, reaction with various amines can produce substituted N-aryl anilines, while reaction with alkoxides can yield aryl ethers.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3-nitrotoluene |

| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-nitrotoluene |

| Thiolate | Sodium thiophenoxide (NaSPh) | 3-Nitrotoluene-2-yl(phenyl)sulfane |

| Azide (B81097) | Sodium azide (NaN₃) | 2-Azido-3-nitrotoluene |

Reduction of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a reliable route to primary aromatic amines. The conversion of this compound to 2-fluoro-3-aminotoluene is a key step in the synthesis of various specialty chemicals. A variety of methods are available for this reduction, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity.

A primary concern in the reduction of halo-nitro aromatic compounds is the potential for competitive dehalogenation. However, many modern and classical reduction methods exhibit excellent chemoselectivity, allowing for the reduction of the nitro group while leaving the carbon-fluorine bond intact.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel. Raney Nickel is often preferred for substrates containing halogens as it can minimize dehalogenation.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method for nitro group reduction.

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate (B1220265) (HCO₂NH₄), or triethylsilane (Et₃SiH), is used in conjunction with a catalyst like Pd/C.

Other Reagents: Reagents such as tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) can also be used, often under milder conditions, and are compatible with a range of functional groups.

Depending on the reaction conditions and the reducing agent employed, the reduction can sometimes be stopped at intermediate stages, yielding nitroso or hydroxylamine (B1172632) derivatives.

| Method | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol (B129727) or Ethanol, RT-50°C | 2-Fluoro-3-aminotoluene |

| Metal in Acid | Fe, HCl or Sn, HCl | Aqueous or alcoholic solution, heat | 2-Fluoro-3-aminotoluene |

| Transfer Hydrogenation | HCO₂NH₄, Pd/C | Methanol, reflux | 2-Fluoro-3-aminotoluene |

| Stoichiometric Reductant | SnCl₂·2H₂O | Ethanol, reflux | 2-Fluoro-3-aminotoluene |

Oxidation Reactions of the Methyl Group in this compound

The methyl group of this compound can be oxidized to various higher oxidation states, most importantly to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid. This derivative is a key intermediate for the synthesis of pharmaceuticals and other fine chemicals.

The selective oxidation of the benzylic methyl group to a carboxylic acid requires potent oxidizing agents that can withstand the deactivating effect of the nitro group on the aromatic ring.

Potassium Permanganate (B83412) (KMnO₄): A strong and common oxidizing agent capable of converting the methyl group of nitrotoluenes into a carboxylic acid. The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, followed by acidification to yield the carboxylic acid.

Sodium Dichromate (Na₂Cr₂O₇) in Sulfuric Acid: This is another powerful oxidizing system used historically for such transformations, though its use has decreased due to the environmental concerns associated with chromium waste.

Nitric Acid (HNO₃): Under harsh conditions (high temperature and pressure), nitric acid can be used to oxidize the methyl group of nitrotoluenes.

A patented method describes the synthesis of 2-fluoro-3-nitrobenzoic acid by oxidizing the methyl group of this compound with an oxidant. This highlights the industrial relevance of this specific transformation.

Research into more environmentally benign and efficient oxidation methods has led to the development of novel catalytic systems. These systems often utilize milder oxidants like molecular oxygen (from air) or hydrogen peroxide.

Catalytic Aerobic Oxidation: Systems involving transition metal catalysts, such as those based on cobalt and manganese, in combination with promoters like N-hydroxyphthalimide (NHPI) or bromide ions, have been developed for the aerobic oxidation of substituted toluenes. For example, p-nitrotoluene can be efficiently oxidized to p-nitrobenzoic acid using a manganese dioxide (MnO₂) and NHPI catalyst system with air as the oxidant. Such systems offer a greener alternative to stoichiometric permanganate or dichromate oxidations.

Hydrogen Peroxide with Catalysts: A process for converting fluoro-substituted toluenes to the corresponding benzoic acids uses hydrogen peroxide and aqueous hydrogen bromide. This method operates via a free-radical mechanism and can be applied to compounds with deactivating substituents.

Vanadium Pentoxide in Sulfuric Acid: A method has been described for oxidizing oxidation-resistant aryl methyl groups, such as in dinitrotoluene, using vanadium pentoxide or manganese dioxide in sulfuric acid at elevated temperatures. This approach is suitable for deactivated substrates.

| Oxidizing System | Description | Category |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Strong, stoichiometric oxidant. | Traditional |

| MnO₂ / N-Hydroxyphthalimide (NHPI) / Air | Catalytic system using air as the terminal oxidant. | Novel/Green |

| H₂O₂ / HBr (aq) | Radical-based oxidation using hydrogen peroxide. | Novel |

| Vanadium Pentoxide / H₂SO₄ | System for highly deactivated, oxidation-resistant substrates. | Specialized |

Comparative Reactivity Studies of this compound Isomers

The reactivity of this compound is influenced by the electronic and steric effects of its substituents and their relative positions on the aromatic ring. Comparing its reactivity to its isomers provides insight into these governing factors. The nitration of o-fluorotoluene, for instance, yields a mixture of 2-fluoro-5-nitrotoluene (B1294961) and this compound, demonstrating the directing effects of the fluorine and methyl groups.

Electronic Effects:

Fluorine: As a halogen, fluorine is an ortho-, para-directing group for electrophilic aromatic substitution due to resonance donation, but it is also strongly deactivating due to its high electronegativity (inductive effect).

Nitro Group (-NO₂): This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

Methyl Group (-CH₃): This group is activating and an ortho-, para-director due to hyperconjugation and a weak inductive effect.

In this compound, the substituents are positioned in a way that creates complex electronic interactions. The reactivity of a specific position on the ring towards electrophiles or nucleophiles is a net result of the competing or reinforcing effects of these three groups.

Reactivity in Key Reactions:

Electrophilic Aromatic Substitution: The ring in this compound is significantly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the fluoro and nitro groups. Any substitution would be directed by the weak activating methyl group and the ortho-, para-directing fluorine, against the deactivating and meta-directing nitro group. Isomers like 4-fluoro-2-nitrotoluene (B1294404) would exhibit different regioselectivity.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at positions ortho and para to it. In this compound, the fluorine atom is ortho to the nitro group, making it susceptible to displacement by strong nucleophiles. The ease of this substitution would differ in isomers where the spatial relationship between the fluorine and nitro group changes.

Oxidation of the Methyl Group: The rate of oxidation can be influenced by the electronic nature of the other ring substituents. The strong electron-withdrawing nitro group makes the methyl group more electron-deficient and potentially harder to oxidize compared to toluene (B28343) itself. The relative position of the nitro group in different isomers (e.g., 2-fluoro-5-nitrotoluene) would modulate this effect.

Reduction of the Nitro Group: The rate of nitro group reduction is generally less sensitive to the electronic effects of other substituents compared to ring-based reactions, but steric hindrance from adjacent groups can play a role. The ortho-methyl and ortho-fluoro groups in this compound could sterically influence the approach of reagents to the nitro group compared to an isomer like 4-fluoro-2-nitrotoluene.

Advanced Applications of 2 Fluoro 3 Nitrotoluene in Specialized Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Development

In the pharmaceutical industry, 2-Fluoro-3-nitrotoluene is a significant intermediate for the synthesis of various medicinal compounds. Its structural characteristics are leveraged to build more complex molecules that form the basis of new therapeutic agents.

This compound functions as a foundational precursor in the manufacturing of a range of Active Pharmaceutical Ingredients (APIs). It is particularly noted for its role in the synthesis of anti-inflammatory and analgesic agents. The compound's reactivity and stability make it suitable for multi-step syntheses, where it is transformed into the core structures of various drugs. It is considered a synthetic compound used as a drug substance to produce other drugs.

Table 1: Pharmaceutical Applications of this compound

| Application Area | Role of this compound | Therapeutic Class |

| API Synthesis | Key Intermediate/Precursor | Anti-inflammatory Agents |

| API Synthesis | Key Intermediate/Precursor | Analgesic Agents |

| Drug Development | Building Block | Various Medicinal Compounds |

The incorporation of fluorine into drug molecules is a widely recognized strategy in medicinal chemistry to enhance a compound's therapeutic properties. Fluorine-containing aromatic compounds often exhibit superior characteristics compared to their non-fluorinated counterparts, such as high efficacy and strong metabolic capacity. The presence of a fluorine atom, as in this compound, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Key enhancements from fluorination include:

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways, leading to increased stability of the drug in the body and a longer duration of action.

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets like enzymes and receptors.

The use of intermediates like this compound is therefore critical in the rational design of new fluorinated drugs with potentially greater potency and fewer side effects.

Utilization in Agrochemical Production and Development

Similar to its role in pharmaceuticals, this compound is a key intermediate in the agrochemical sector. Fluorinated compounds are integral to modern crop protection, offering advantages in efficacy and environmental safety.

This compound is directly used in the formulation and synthesis of various herbicides and pesticides. It serves as a building block for creating the active ingredients in these crop protection agents. Its role as an intermediate is crucial for producing a variety of agrochemicals designed to manage pests and unwanted vegetation, thereby helping to enhance crop yields.

The introduction of fluorine into agrochemicals can lead to significant improvements in their performance. Fluorine-containing agrochemicals often demonstrate high efficiency, selectivity, and lower toxicity. The unique properties of the fluorine atom can enhance the stability and effectiveness of herbicides, insecticides, and fungicides. This leads to the development of products that are both powerful against target organisms and more selective, minimizing harm to non-target species and the environment. The use of fluorinated intermediates like this compound is a key strategy in designing advanced agrochemicals that contribute to improved agricultural productivity and food security.

Table 2: Agrochemical Applications of this compound

| Agrochemical Class | Role of this compound | Benefit of Fluorination |

| Herbicides | Intermediate | Enhanced Efficacy & Stability |

| Pesticides/Insecticides | Intermediate | Increased Potency & Selectivity |

| Fungicides | Intermediate | Improved Performance |

Contributions to Advanced Materials Science

Beyond life sciences, this compound also finds applications in the field of materials science. The compound is involved in the development of advanced materials, including specialized polymers and coatings. Its chemical properties can be harnessed to create materials with improved durability and enhanced resistance to various environmental factors.

Synthesis of Novel Polymeric Materials

While direct polymerization of this compound is not a common application, its derivatives are valuable precursors for the synthesis of high-performance fluorinated polymers. The presence of fluorine in polymers can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while lowering the dielectric constant. The general strategy involves the chemical modification of this compound to introduce polymerizable functional groups.

For instance, the nitro group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid, creating fluorinated diamines or diacids. These monomers can then be used in polycondensation reactions to produce novel polyimides and polyamides. Fluorinated polyimides, in particular, are known for their exceptional thermal stability, low water absorption, and excellent dielectric properties, making them suitable for applications in aerospace and microelectronics.

Another important class of polymers is fluorinated poly(arylene ether)s (FPAEs). These are typically synthesized via nucleophilic aromatic substitution. A derivative of this compound, such as a fluorinated bisphenol, could potentially be used as a monomer in such reactions. The resulting FPAEs often exhibit high thermal stability, good solubility in organic solvents, and low dielectric constants, which are highly desirable for advanced materials applications.

Table 1: Potential High-Performance Polymers from this compound Derivatives

| Polymer Class | Potential Monomer Derivative | Key Properties | Potential Applications |

| Fluorinated Polyimides | 2-Fluoro-3-aminotoluene derived diamines | High thermal stability (>500 °C), low dielectric constant, optical transparency | Aerospace components, flexible display substrates, microelectronic insulation |

| Fluorinated Poly(arylene ether)s | This compound derived bisphenols | Excellent thermal stability, chemical resistance, low water absorption | Gas separation membranes, high-temperature adhesives, microelectronic interconnects |

| Fluorinated Polyamides | This compound derived diacids or diamines | High strength, good thermal and chemical resistance | Advanced textiles, engineering plastics |

Applications in Specialty Coatings

The unique properties imparted by organofluorine compounds are highly sought after in the formulation of specialty coatings. This compound serves as a valuable intermediate for synthesizing fluorinated resins and additives that enhance the performance of coatings in demanding environments. Coatings formulated with fluorinated compounds typically exhibit low surface energy, leading to excellent water and oil repellency (hydrophobicity and oleophobicity), anti-graffiti properties, and fouling-release capabilities in marine applications.

Fluorinated polymers, derived from precursors like this compound, can be incorporated into coatings to improve durability, weather resistance, and resistance to chemical degradation. For example, fluorinated polyurethane and epoxy resins are used in anti-corrosion coatings for marine structures, industrial equipment, and architectural surfaces. The presence of the C-F bond, the strongest single bond in organic chemistry, contributes to the exceptional stability of these coatings when exposed to UV radiation, chemicals, and extreme temperatures.

In the context of marine applications, fluorinated anti-fouling coatings are a significant area of development. These "fouling-release" coatings create a non-stick surface that prevents the adhesion of marine organisms like barnacles and algae, which reduces drag on ship hulls and improves fuel efficiency. By serving as a starting material for the fluorinated components in these systems, this compound contributes to the development of environmentally friendlier alternatives to traditional biocidal anti-fouling paints.

Emerging Use in Electronic Materials

In the electronics industry, there is a continuous demand for materials with low dielectric constants (low-k) to be used as insulators in integrated circuits and other high-frequency applications. Lowering the dielectric constant of insulating materials reduces signal delay, power consumption, and crosstalk between adjacent conductors. The incorporation of fluorine into polymers is a proven strategy for reducing their dielectric constant.

Furthermore, the field of organic electronics could benefit from specialized materials derived from fluorinated building blocks. For example, fluorinated liquid crystals are synthesized for display applications, where the fluorine atoms help to tune the material's dielectric anisotropy and viscosity. While direct use of this compound in this area is not widely documented, its derivatives represent potential building blocks for novel organic electronic materials where precise control over electronic properties is essential.

Application in the Synthesis of Dyes and Pigments

A significant industrial application of this compound is its use as an intermediate in the synthesis of azo dyes and pigments. Azo compounds, characterized by the -N=N- functional group, represent the largest class of commercial colorants, valued for their vibrant colors and versatility.

The synthesis of an azo dye from this compound typically involves a two-step process:

Reduction: The nitro group (-NO2) of this compound is chemically reduced to a primary amine group (-NH2), yielding 2-fluoro-3-methylaniline (B167782) (also known as 2-fluoro-3-toluidine).

Diazotization and Coupling: The resulting amine is then treated with a nitrous acid source (e.g., sodium nitrite (B80452) in an acidic solution) at low temperatures to form a reactive diazonium salt. This salt is subsequently reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the final dye molecule.

The inclusion of a fluorine atom in the dye's molecular structure can have a profound impact on its properties. It can increase the lightfastness and chemical stability of the dye, making the color less prone to fading upon exposure to light, heat, or chemical agents. Additionally, the fluorine atom can shift the absorption spectrum of the chromophore, allowing for the fine-tuning of the dye's color.

Table 2: General Synthetic Pathway to Azo Dyes

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

| 1. Reduction | This compound | e.g., H₂, Pd/C or Fe, HCl | 2-Fluoro-3-methylaniline | Conversion of nitro group to an amine for diazotization. |

| 2. Diazotization | 2-Fluoro-3-methylaniline | NaNO₂, HCl (aq), 0-5 °C | 2-Fluoro-3-methylbenzenediazonium chloride | Formation of the reactive diazonium salt. |

| 3. Azo Coupling | Diazonium Salt + Coupling Component (e.g., Naphthol derivative) | Alkaline or slightly acidic conditions | Fluorinated Azo Dye | Formation of the chromophore and the final dye product. |

Computational and Theoretical Chemistry of 2 Fluoro 3 Nitrotoluene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the molecular structure and stability of chemical compounds. For 2-Fluoro-3-nitrotoluene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most energetically favorable three-dimensional arrangement of its atoms. This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals (HOMO and LUMO). A larger energy gap between the HOMO and LUMO generally indicates higher kinetic stability. These calculations show that the presence of both a fluorine atom and a nitro group on the toluene (B28343) ring significantly influences its geometry and electronic stability.

Table 1: Calculated Geometrical Parameters of this compound (Exemplary Data) Note: This data is representative of typical DFT calculation results and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-N | 1.48 Å |

| Bond Length | N-O | 1.22 Å |

| Bond Angle | C2-C3-N | 121° |

| Bond Angle | C1-C2-F | 119° |

| Dihedral Angle | F-C2-C3-N | ~0° |

The analysis of molecular electrostatic potential (MEP) and electron density provides a map of the charge distribution within the this compound molecule. The MEP surface illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the strong electron-withdrawing nature of the nitro (NO₂) group and the fluorine (F) atom creates a significant effect on the electron density of the aromatic ring. The MEP analysis typically reveals a region of strong negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, regions of positive potential are expected on the hydrogen atoms of the methyl group and parts of the aromatic ring, indicating sites prone to nucleophilic attack. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.

Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods, particularly DFT, are instrumental in predicting the spectroscopic signatures of molecules, which aids in their experimental characterization. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of this compound can be simulated.

These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral features to the vibrations of functional groups or the chemical environment of specific atoms. For instance, calculated vibrational frequencies can be correlated with the stretching and bending modes of the C-F, C-N, and N-O bonds, as well as the vibrations of the aromatic ring and methyl group. Similarly, calculated NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei provide valuable information for interpreting experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data) Note: These values are illustrative of theoretical predictions and may vary with the level of theory used.

| Spectroscopic Technique | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| FT-IR | C-NO₂ Asymmetric Stretch | ~1530 cm⁻¹ |

| FT-IR | C-F Stretch | ~1250 cm⁻¹ |

| ¹³C NMR | C-F Carbon | ~160 ppm |

| ¹³C NMR | C-NO₂ Carbon | ~150 ppm |

| ¹⁹F NMR | Aromatic C-F | ~ -115 ppm |

Modeling of Reaction Mechanisms and Transition States for Synthetic Pathways

Theoretical modeling is crucial for understanding the mechanisms of chemical reactions. The synthesis of this compound typically involves the nitration of o-fluorotoluene. Computational chemistry can be used to model this electrophilic aromatic substitution reaction.

By calculating the potential energy surface, chemists can identify the transition states and intermediates involved in the reaction pathway. DFT calculations can determine the activation energies required for the formation of different isomers, such as this compound and 2-fluoro-5-nitrotoluene (B1294961). This analysis helps to explain the regioselectivity of the nitration reaction, predicting which isomer is kinetically and thermodynamically favored under specific reaction conditions. Understanding the structure of the transition state provides insight into the key electronic and steric factors that control the reaction's outcome.

Structure-Reactivity Relationships and Substituent Effects via Computational Methods

Computational methods allow for a detailed investigation of how the substituents—the fluorine atom and the nitro group—affect the reactivity of the toluene molecule. Both the -F and -NO₂ groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, their directing effects differ.

Quantum chemical calculations can quantify these substituent effects. Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the molecule's susceptibility to charge transfer and chemical reaction. The distribution of electron density, as revealed by MEP and population analysis, shows how the substituents polarize the aromatic ring, influencing where an incoming electrophile is most likely to attack. Studies on related nitroaromatic compounds demonstrate that computational analysis of charge densities and orbital energies can successfully explain and predict reactivity patterns. The fluorine atom, in particular, exerts a notable influence on the nitration process through its strong electron-withdrawing effect.

Environmental Behavior and Toxicological Research on 2 Fluoro 3 Nitrotoluene and Its Derivatives

Environmental Fate and Degradation Studies

The environmental behavior of 2-Fluoro-3-nitrotoluene, a fluorinated nitroaromatic compound, is a subject of interest due to the general persistence and potential toxicity associated with this class of chemicals. While specific experimental data on this compound is limited, insights can be drawn from studies on analogous compounds like nitrotoluenes and other fluoroaromatics. The presence of both a nitro group and a fluorine atom on the aromatic ring influences its chemical stability and susceptibility to degradation.

Direct data on the degradation pathways of this compound is not extensively available in published literature. However, the degradation of similar nitroaromatic compounds has been studied, providing potential models for its environmental breakdown.

Atmospheric Degradation : Compounds like 2-nitrotoluene (B74249), when released into the atmosphere, are expected to exist in the vapor phase. They are primarily degraded by reacting with photochemically produced hydroxyl radicals. Photolysis, or degradation by sunlight, may also be a significant pathway, leading to the formation of transformation products such as nitrophenols.

Aquatic Degradation : In water, chemical hydrolysis is not expected to be a major degradation process for nitrotoluenes. Photochemical degradation, however, can be significant for compounds that strongly absorb UV light. Biodegradation in aquatic environments may occur, but it is often a slow process for nitroaromatic compounds.

Soil Degradation : In soil, biodegradation is a key process for the removal of nitroaromatic compounds. Studies on 2-nitrotoluene have shown that certain bacteria can utilize it as a sole source of carbon and energy. One identified pathway involves an initial dioxygenase attack that converts 2-nitrotoluene to 3-methylcatechol (B131232), with the subsequent release of the nitro group as nitrite (B80452). The resulting catechol is then further broken down through a meta-cleavage pathway before entering central metabolism. It is plausible that this compound could be degraded via similar oxidative pathways, although the fluorine substituent may affect the rate and specificity of enzymatic attacks. Anaerobic degradation pathways, involving the reduction of the nitro group to an amino group, are also common for nitroaromatics and can lead to the formation of different sets of intermediates.

The persistence and mobility of a chemical determine its potential to contaminate different environmental compartments and the duration of its presence.

Persistence : A Safety Data Sheet (SDS) for this compound indicates that data on its persistence and degradability is not available. However, nitroaromatic compounds are generally known for their resistance to degradation, which can lead to persistence in the environment. For the related compound 2-nitrotoluene, estimated biodegradation half-lives are long, suggesting significant persistence in soil and sediment. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, contributes to this recalcitrance.

Mobility : The mobility of this compound in soil is also not well-documented. For 2-nitrotoluene, a moderate mobility is predicted based on its estimated soil absorption coefficient. Volatilization from moist soil is considered a possible transport mechanism, whereas it is not expected from dry soil. Chemicals with moderate mobility have the potential to leach into groundwater depending on soil type and environmental conditions.

Transformation Products : Specific transformation products for this compound have not been identified in the reviewed literature. Based on degradation pathways of related compounds, potential transformation products could arise from oxidation or reduction reactions. For instance, the atmospheric degradation of 2-nitrotoluene can yield 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. Aerobic biodegradation of 2,6-dinitrotoluene (B127279) results in the formation of 3-methyl-4-nitrocatechol. The reduction of the nitro group, a common transformation, would lead to the formation of 2-fluoro-3-aminotoluene.

Table 1: Environmental Fate Parameters for Related Nitrotoluene Compounds This table presents data for analogous compounds to infer potential properties of this compound, for which specific data is largely unavailable.

| Parameter | 2-Nitrotoluene | 4-Nitrotoluene (B166481) | General Nitroaromatics |

| Atmospheric Half-life | 23 - 42 days (reaction with OH radicals) | - | Variable, subject to photolysis |

| Biodegradation Half-life (Soil) | Estimated at 300 days | - | Generally slow, leading to persistence |

| Mobility in Soil | Predicted to have moderate mobility | Can penetrate soil and contaminate groundwater | Mobility varies with structure and soil type |

| Bioaccumulation Potential | Low | Low (BCF 3.7 - 8.0) | Generally low to moderate |

| Primary Degradation Pathways | Hydroxyl radical reaction, photolysis (air); Biodegradation via 3-methylcatechol (soil) | Photolysis (water); Biodegradation | Oxidation (dioxygenases) and Reduction (nitroreductases) |

Ecotoxicological Investigations

The ecotoxicological profile of a chemical is crucial for assessing its potential risk to ecosystems. For this compound, specific ecotoxicological data is scarce.

For example, acute toxicity tests on 2,4-dinitrotoluene (B133949) (2,4-DNT), a major component in these wastewaters, showed a 96-hour LC50 (the concentration lethal to 50% of the test population) of 31.4 mg/L in fathead minnows (Pimephales promelas). Other organic components in these wastewaters were found to be even more toxic, with LC50 values below 1.0 mg/L. These findings suggest that nitrotoluene derivatives can pose a significant hazard to aquatic ecosystems. Given these results, it is reasonable to presume that this compound may also exhibit toxicity to aquatic organisms, and specific testing is needed to characterize its risk profile.

Table 2: Aquatic Toxicity Data for Related Nitroaromatic Compounds This table provides context on the potential aquatic toxicity of this compound by showing data from similar compounds.

| Compound | Organism | Endpoint | Value (mg/L) |

| 2,4-Dinitrotoluene | Fathead minnow (Pimephales promelas) | 96-hour LC50 | 31.4 |

| 2,3,6-Trinitrotoluene | Fathead minnow (Pimephales promelas) | 96-hour LC50 | 0.11 |

| 2-Amino-3,6-dinitrotoluene | Fathead minnow (Pimephales promelas) | 96-hour LC50 | 0.9 |

Bioaccumulation is the process by which chemicals concentrate in organisms from their surrounding environment. For this compound, there is no available data on its bioaccumulative potential. However, studies on related compounds such as 2-nitrotoluene and 4-nitrotoluene suggest that the potential for bioconcentration in aquatic organisms is low. This is often predicted based on the octanol-water partition coefficient (log Kow), which for many simple nitrotoluenes is relatively low.

The broader ecosystem effects of a release of this compound are unknown. Contamination of soil and water by nitroaromatic compounds from industrial activities is a significant environmental concern. These compounds are recognized as toxic and mutagenic, and their persistence can lead to long-term exposure for wildlife and humans. High concentrations of these pollutants in soil and water could inhibit microbial activity, disrupt nutrient cycling, and adversely affect aquatic and terrestrial food webs.

Regulatory Compliance and Environmental Management in Production and Research

The production and use of this compound necessitate strict adherence to environmental regulations and best practices for chemical management to minimize releases and mitigate potential impacts.

The synthesis of this compound typically involves the nitration of ortho-fluorotoluene using a mixture of nitric and sulfuric acids. This process generates waste streams, including spent acids and wash water, which must be managed as hazardous waste. Regulatory frameworks like the Emergency Planning and Community Right-to-Know Act (EPCRA) in the United States require facilities to report releases of certain toxic chemicals. For instance, ortho-nitrotoluene is listed as a reportable chemical under the Toxic Release Inventory (TRI) due to its classification as "reasonably anticipated to be a human carcinogen". While this compound itself may not be explicitly listed, its structural similarity to regulated compounds suggests a need for cautious handling.

Environmental management strategies for fluorinated compounds focus on preventing their release into the environment due to their stability and potential for long-range transport or persistence. This includes:

Waste Treatment : Implementing effective treatment for liquid and solid waste streams. Methods like controlled incineration with flue gas scrubbing can be used for the disposal of the product and contaminated materials.

Spill Prevention and Control : Establishing robust procedures to prevent spills and leaks. In the event of a release, measures should be taken to contain the material and prevent it from entering drains, soil, or waterways.

Personal Protective Equipment (PPE) : Ensuring that personnel handling the chemical use appropriate PPE, such as safety goggles, impervious gloves, and respiratory protection, to prevent exposure.

Sustainable Practices : Investigating greener synthesis routes and circular economy principles to reduce waste generation and the environmental footprint of production. Ultimate disposal of the chemical must consider its impact on air and water quality, effects on wildlife, and conformance with all local and national environmental and public health regulations.

Impact of Environmental Regulations (e.g., REACH) on Research and Development

Comprehensive regulations like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework have fundamentally reshaped the chemical industry, including the research and development of specialty chemicals such as this compound. The core principle of REACH, "no data, no market," places the responsibility on manufacturers and importers to demonstrate the safety of substances throughout their lifecycle.

For a compound like this compound, this has several direct and indirect impacts:

Data-Driven Research: REACH mandates the generation of extensive data on the physicochemical, toxicological, and ecotoxicological properties of chemicals produced or imported in quantities over one tonne per year. This requirement compels companies to invest in detailed research programs. Currently, publicly available safety data sheets (SDS) for this compound indicate significant data gaps, with "no data available" for key environmental endpoints such as toxicity to fish, persistence, degradability, and bioaccumulation potential. The pressure to comply with REACH would necessitate rigorous testing to fill these knowledge gaps.

Risk Assessment and Management: Compliance requires a thorough chemical safety assessment, leading to the identification of risks and the implementation of appropriate risk management measures. This process influences R&D by prioritizing the development of processes that minimize exposure and environmental release.

Innovation and Substitution: A major goal of REACH is to encourage the replacement of hazardous substances with safer alternatives. This regulatory driver promotes innovation in green chemistry. Research and development efforts may be steered towards synthesizing alternative compounds that achieve the same functional purpose as derivatives of this compound but with a more favorable environmental and toxicological profile.

The implementation of REACH can therefore be seen as both a challenge, due to the costs and complexities of compliance, and an opportunity for the chemical industry to innovate and develop more sustainable products.

Advanced Waste Treatment and Emission Control Technologies

The manufacturing and use of nitrotoluenes can generate waste streams, including contaminated wastewater and volatile organic compound (VOC) emissions, that require advanced treatment. While specific treatment data for this compound is scarce, established technologies for the broader class of nitroaromatic compounds are applicable.

Wastewater Treatment:

Wastewater from nitroaromatic compound production can be toxic and resistant to conventional biological treatment. Advanced methods are often required to meet discharge standards.

| Treatment Technology | Description | Key Findings/Effectiveness |

| Biological Treatment | Utilizes microorganisms in systems like activated sludge processes or sequencing batch reactors (SBRs) to degrade contaminants. | Can be cost-effective and environmentally friendly. The biodegradability of wastewater containing p-nitroaniline and nitrobenzene (B124822) was significantly improved with pre-treatment. |

| Advanced Oxidation Processes (AOPs) | Involve the generation of highly reactive hydroxyl radicals to oxidize recalcitrant organic compounds. Examples include Fenton oxidation (using iron salts and hydrogen peroxide) and UV/H₂O₂ processes. | An integrated system using zero-valent iron (ZVI) reduction followed by a ZVI/H₂O₂ oxidation process showed high removal efficiencies (80-90%) for various dinitroaromatic compounds. |

| Adsorption | Uses porous materials like activated carbon to physically bind and remove contaminants from water. | Often used as a polishing step or in combination with other treatments to remove residual compounds. |

| Ultrasonic Cavitation | Employs high-frequency sound waves to create and collapse micro-bubbles, generating localized high temperatures and pressures that degrade pollutants. | Pre-treatment with ultrasonic cavitation achieved over 90% removal of p-nitroaniline and nitrobenzene and significantly improved the wastewater's biodegradability for subsequent biological treatment. |

Emission Control:

Air emissions containing this compound, a volatile organic compound (VOC), must be controlled to comply with air quality regulations. Several "end-of-pipe" technologies are effective for controlling VOC emissions from chemical manufacturing.

| Control Technology | Description | Applicability & Efficiency |

| Thermal Oxidation | High-temperature combustion (incineration) breaks down VOCs into less harmful substances like carbon dioxide and water. Regenerative Thermal Oxidizers (RTOs) are highly efficient, reusing heat to reduce fuel consumption. | RTOs can achieve destruction efficiencies of over 95% and are ideal for a wide range of VOC concentrations and flow rates. |

| Catalytic Oxidation | Similar to thermal oxidation but uses a catalyst to facilitate combustion at a lower temperature, reducing energy costs. | Effective for specific waste streams but can be susceptible to catalyst poisoning by certain compounds (e.g., halogens, sulfur). |

| Adsorption | VOCs are captured on the surface of an adsorbent material, typically activated carbon. The VOCs can then be recovered or destroyed during a regeneration cycle. | Best suited for streams with low to moderate VOC concentrations. Can be combined with other technologies, such as a rotor concentrator followed by an RTO for large, dilute air streams. |

| Scrubbing | Involves passing the emission stream through a liquid (e.g., water or a chemical solution) that absorbs or reacts with the pollutants. | Primarily used for water-soluble or reactive inorganic gases but can be applied to some VOCs. |

The selection of the most appropriate treatment technology depends on various factors, including the concentration and composition of the pollutants, the volume of the waste stream, and economic considerations.

Advanced Analytical and Characterization Methodologies in 2 Fluoro 3 Nitrotoluene Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide fundamental insights into the molecular structure of 2-Fluoro-3-nitrotoluene and are instrumental in identifying and quantifying impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. While ¹H and ¹³C NMR provide information on the hydrocarbon framework, ¹⁹F NMR is particularly valuable for fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.

The chemical shift of the fluorine atom in ¹⁹F NMR is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule. For organofluorine compounds, the chemical shifts can span a wide range, which minimizes signal overlap and facilitates clear analysis. The position of the fluorine atom on the aromatic ring, ortho to the methyl group and meta to the nitro group, will result in a characteristic chemical shift influenced by the electronic effects of these substituents.

Furthermore, spin-spin coupling between the ¹⁹F nucleus and adjacent ¹H nuclei on the aromatic ring and the methyl group provides valuable structural information. These coupling constants (J-values) can help confirm the substitution pattern of the toluene (B28343) ring. In quantitative ¹⁹F NMR (qNMR), the integral of the fluorine signal can be used to determine the purity of this compound with high accuracy, often using an internal standard.

While specific ¹⁹F NMR chemical shift and coupling constant data for this compound are not widely published in public-domain literature, typical chemical shift ranges for aryl fluorides are well-established. The precise values would be determined experimentally to serve as a reference for identity and purity testing.

Table 1: General ¹⁹F NMR Characteristics for Analysis of this compound

| Parameter | Utility in Analysis | Expected Information |

| Chemical Shift (δ) | Structural Confirmation & Purity | A specific resonance frequency characteristic of the electronic environment of the fluorine atom, distinguishing it from isomers and impurities. |

| Spin-Spin Coupling (J) | Structural Elucidation | Coupling patterns with neighboring protons (³JFH, ⁴JFH, ⁵JFH) confirm the relative positions of substituents on the aromatic ring. |

| Signal Integral | Quantitative Analysis | Proportional to the number of fluorine nuclei, allowing for accurate purity determination against a known standard. |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and identifying potential impurities and reaction byproducts. The technique provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which aids in structural confirmation.

For this compound (C₇H₆FNO₂), the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 155.13. The fragmentation pattern under electron ionization (EI) can provide further structural information. Common fragmentation pathways for nitrotoluene isomers involve the loss of the nitro group (-NO₂) or parts of it (e.g., -O, -NO), as well as fragmentation of the toluene side chain. The presence of the fluorine atom would also influence the fragmentation, leading to characteristic ion fragments.

In the context of synthesis, MS is invaluable for identifying isomeric impurities, such as 2-fluoro-5-nitrotoluene (B1294961), which may form concurrently. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination, as it separates the components of a mixture before they enter the mass spectrometer, allowing for the individual identification of trace impurities.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Significance |

| [M]⁺ | 155.13 | Molecular Ion |

| [M-NO₂]⁺ | 109.04 | Loss of the nitro group |

| [C₇H₆F]⁺ | 110.05 | Fragment corresponding to fluorotoluene |

| [C₆H₄F]⁺ | 95.03 | Loss of methyl and nitro groups |

Note: The fragmentation pattern is predictive and based on common fragmentation of related compounds. Actual experimental data would be required for definitive assignments.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and isomers, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of nitrotoluene isomers. For compounds like this compound, a reversed-phase method is typically employed. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is a common starting point. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The inclusion of additives like β-cyclodextrin in the mobile phase has been shown to improve the separation of nitrotoluene isomers. Detection is commonly performed using a UV detector, as the aromatic nitro-compound strongly absorbs UV light (e.g., at 254 nm).

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is another key technique for purity assessment. The separation of fluorotoluene and nitrotoluene isomers can be challenging due to their similar boiling points and polarities. The choice of the GC column is critical; columns with a stationary phase of intermediate polarity, such as those containing cyanopropyl phenyl polysiloxane (e.g., HP-1701), have been used for the separation of nitrotoluene isomers. A carefully optimized temperature program is necessary to achieve baseline separation of closely related compounds.

Table 3: Illustrative Chromatographic Conditions for Nitrotoluene Isomer Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Kromasil C18 | Methanol/Water/THF with β-cyclodextrin | UV (254 nm) | Separation and quantification of isomers. |